Methyl (3R,5S)-5-fluoropiperidine-3-carboxylate
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Overview
Description
Methyl (3R,5S)-5-fluoropiperidine-3-carboxylate is a fluorinated piperidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3R,5S)-5-fluoropiperidine-3-carboxylate typically involves the fluorination of piperidine derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization are essential to obtain high-purity products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl (3R,5S)-5-fluoropiperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl (3R,5S)-5-fluoropiperidine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
- Methyl (3R,5S)-5-(trifluoromethyl)-3-piperidinecarboxylate
- (3R,5S)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)pyrrolidin-3-ol
- (3R,5S)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)pyrrolidin-3-ol
Comparison: Methyl (3R,5S)-5-fluoropiperidine-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties differentiate it from other similar compounds and make it a valuable tool in drug discovery and development .
Properties
Molecular Formula |
C7H12FNO2 |
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Molecular Weight |
161.17 g/mol |
IUPAC Name |
methyl (3R,5S)-5-fluoropiperidine-3-carboxylate |
InChI |
InChI=1S/C7H12FNO2/c1-11-7(10)5-2-6(8)4-9-3-5/h5-6,9H,2-4H2,1H3/t5-,6+/m1/s1 |
InChI Key |
JZZXXYACSDVNCG-RITPCOANSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CNC1)F |
Canonical SMILES |
COC(=O)C1CC(CNC1)F |
Origin of Product |
United States |
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